(1-Benzyl-1H-indol-6-yl)methanamine: Structural Characterization and Applications in RAS Inhibitor Development
(1-Benzyl-1H-indol-6-yl)methanamine: Structural Characterization and Applications in RAS Inhibitor Development
Executive Summary
As the landscape of targeted oncology evolves, the demand for highly specific, functionalized chemical building blocks has surged. (1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) has emerged as a critical intermediate in the synthesis of next-generation pan-RAS and mutant KRAS inhibitors [1].
Unlike traditional covalent inhibitors that exclusively target the inactive GDP-bound state of KRAS (e.g., KRAS G12C inhibitors), derivatives synthesized from this specific indole-amine scaffold demonstrate the rare ability to bind the Switch I/II pocket of both GDP- and GTP-bound KRAS [2]. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between the fundamental physicochemical properties of this compound and its advanced application in synthesizing self-validating, high-yield oncology therapeutics.
Physicochemical Profiling and Structural Logic
The utility of (1-Benzyl-1H-indol-6-yl)methanamine stems from its dual-functional architecture. The N1-benzyl group provides essential lipophilicity, driving hydrophobic interactions within the deep binding pockets of target kinases. Conversely, the C6-methanamine acts as a highly reactive nucleophilic handle, primed for reductive amination or amide coupling workflows.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (1-Benzyl-1H-indol-6-yl)methanamine |
| CAS Registry Number | 1468513-31-6 [1] |
| Molecular Formula | C16H16N2 |
| Molecular Weight | 236.318 g/mol |
| SMILES String | NCc1ccc2ccn(Cc3ccccc3)c2c1 |
| Structural Features | N1-benzylated indole core, C6-primary amine |
| Predicted pKa (Amine) | ~9.5 – 10.0 (Highly basic, strong nucleophile) |
Synthetic Utility: The Reductive Amination Workflow
In drug discovery, the coupling of complex amines with aldehydes must be high-yielding and chemoselective. (1-Benzyl-1H-indol-6-yl)methanamine is frequently reacted with isoindolinone-substituted indole-2-carbaldehydes to generate potent RAS inhibitors [2].
To ensure a self-validating synthetic system, the protocol relies on a two-step, one-pot reductive amination using Sodium triacetoxyborohydride (STAB). STAB is deliberately chosen over stronger hydrides (like NaBH₄) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This fundamental chemical causality ensures the selective reduction of the transient imine intermediate without prematurely reducing the unreacted starting aldehyde.
Reductive amination workflow for synthesizing RAS inhibitors via imine intermediate.
Experimental Protocol: Self-Validating Synthesis of RAS Inhibitors
Objective: Chemoselective coupling of (1-benzyl-1H-indol-6-yl)methanamine to an isoindolinone-aldehyde framework.
Materials:
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Aldehyde: 3-(6-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-1H-indole-2-carbaldehyde (12 mg, ~40 µmol)
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Amine: (1-benzyl-1H-indol-6-yl)methanamine (10 mg, ~42 µmol)
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Solvent: N,N-Dimethylformamide (DMF, anhydrous) (0.5 mL)
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Reducing Agent: Sodium triacetoxyborohydride (STAB) (42.2 mg, ~200 µmol)
Step-by-Step Methodology:
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Imine Formation: In a dry glass vial under inert atmosphere, dissolve the aldehyde (12 mg) in 0.5 mL of anhydrous DMF. Add the amine (10 mg).
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Pre-incubation (Critical Step): Stir the mixture at room temperature (RT) for 15 minutes.
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Causality & Logic: This pre-incubation is mandatory. It provides the thermodynamic window for the nucleophilic primary amine to attack the electrophilic carbonyl carbon, fully converting the precursors into the Schiff base (imine) prior to reduction.
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Self-Validation Check (In-Process QC): Before proceeding, withdraw a 1 µL aliquot and analyze via LC-MS. Confirm the disappearance of the aldehyde mass and the appearance of the imine [M+H]+ mass. If unreacted aldehyde remains, extend incubation by 10 minutes.
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Chemoselective Reduction: Upon LC-MS validation, add STAB (42.2 mg) in a single portion.
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Causality & Logic: The 5-fold molar excess of STAB (~200 µmol) drives the equilibrium of the reduction to completion while its mild nature prevents off-target reduction of the isoindolinone carbonyls.
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Completion & Workup: Stir at RT for 2 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography to isolate the final inhibitor [2].
Application Profile: Dual-State KRAS Inhibition
The end-products derived from (1-benzyl-1H-indol-6-yl)methanamine represent a paradigm shift in targeting the KRAS signaling pathway. Historically, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep allosteric pockets [3].
However, the synthesized isoindolinone-indole derivatives successfully bind to the Switch I/II pocket (SI/II-P) of KRAS. Crucially, they bind to both the active (GTP-bound) and inactive (GDP-bound) states. By doing so, they physically block the protein-protein interactions between KRAS and its upstream Guanine Nucleotide Exchange Factors (like SOS1), as well as downstream effectors (CRAF and PI3K) [2][3].
KRAS signaling cascade and dual-state inhibition mechanism by synthesized derivatives.
By inhibiting the cellular formation of GTP-KRAS and preventing downstream signaling (pERK and pAKT reduction), these compounds effectively halt abnormal cell proliferation in KRAS-mutant oncological models [2].
References
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Molport. "1-(1-benzyl-1H-indol-6-yl)methanamine | 1468513-31-6". Source: Molport Chemical Database. Available at: [Link]
- European Patent Office. "EP3931188B1 - New isoindolinone substituted indoles and derivatives as RAS inhibitors". Source: Google Patents.
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National Institutes of Health (NIH). "KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways". Source: PubMed Central (PMC). Available at: [Link]
